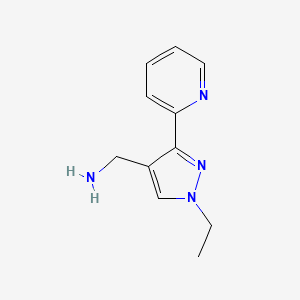

(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine

Description

Properties

IUPAC Name |

(1-ethyl-3-pyridin-2-ylpyrazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4/c1-2-15-8-9(7-12)11(14-15)10-5-3-4-6-13-10/h3-6,8H,2,7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRRZGWOMHSCEBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C2=CC=CC=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data from various studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with an ethyl group and a pyridine moiety. Its chemical formula is , and it possesses a molecular weight of approximately 218.25 g/mol. The presence of the pyridine ring is significant as it often contributes to the compound's interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with appropriate carbonyl compounds.

- Substitution with Ethyl and Pyridine Groups : The ethyl group can be introduced via alkylation reactions, while the pyridine moiety is incorporated through nucleophilic substitution or coupling reactions.

Anticancer Properties

Recent studies have indicated that pyrazole derivatives exhibit promising anticancer activities. For instance:

- A derivative similar to this compound demonstrated significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) cells, with IC50 values ranging from 0.07 µM to 49.85 µM depending on the specific derivative .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | A549 | 0.07 |

| Derivative B | MCF7 | 49.85 |

The mechanism by which this compound exerts its biological effects is thought to involve:

- Inhibition of Key Enzymes : It may inhibit enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Several case studies have been conducted to evaluate the biological activity of pyrazole derivatives:

- Study on Antiproliferative Effects : In a study involving various pyrazole derivatives, this compound was tested for its ability to inhibit cell growth in vitro. Results showed a marked reduction in cell viability at concentrations above 10 µM.

- In Vivo Efficacy : Another study evaluated the efficacy of this compound in mouse models bearing tumors. The results indicated a significant reduction in tumor size compared to controls, suggesting its potential as an anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the Pyrazole Ring

The following table compares key structural and physicochemical properties of the target compound with analogs differing in substituents at the 1- and 3-positions of the pyrazole ring:

Key Observations:

Amine Functional Group Modifications

Variations in the amine moiety (e.g., N-methylation) significantly impact physicochemical properties:

Key Observations:

Preparation Methods

General Synthetic Strategy

The synthesis of (1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine typically involves:

- Formation of the pyrazole ring with appropriate substitution.

- Introduction of the pyridin-2-yl substituent at the 3-position of the pyrazole.

- Functionalization at the 4-position with a methanamine group.

These steps are often achieved through condensation reactions, palladium-catalyzed cross-couplings, and reductive aminations.

Method A: Multicomponent Condensation Approach

A representative method involves the condensation of substituted pyridin-2-amine and pyridine-2-carbaldehyde in methanol with tosic acid and an isocyanide reagent (2-isocyano-2,4,4-trimethylpentane) at 70 °C for 12 hours. This reaction yields intermediates that can be further processed to obtain the target compound. The reaction mixture is worked up by aqueous extraction and organic phase drying, followed by concentration under reduced pressure to isolate the product.

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | Substituted pyridin-2-amine + pyridine-2-carbaldehyde + TosOH + isocyanide in MeOH | Stir at 70 °C for 12 h to form intermediate |

| 2 | Extraction with ethyl acetate, drying with Na2SO4 | Workup and isolation of crude product |

This method is advantageous for its one-pot nature and moderate temperature conditions, facilitating efficient synthesis of pyrazolyl derivatives with pyridinyl substituents.

Alternative Synthetic Routes

Other documented methods include:

- Formation of pyrazole derivatives via condensation of hydrazines with 1,3-dicarbonyl compounds, followed by functional group transformations to introduce the pyridinyl and amine substituents.

- Use of palladium-catalyzed amination reactions to prepare pyridin-2-yl-substituted pyrazoles, followed by reductive amination to install the methanamine moiety.

These methods emphasize the versatility of palladium catalysis and condensation chemistry in constructing complex heterocyclic amines.

Summary Table of Preparation Methods

Research Findings and Notes

- The use of tosic acid and isocyanide in methanol at elevated temperature efficiently facilitates the formation of pyrazolyl intermediates bearing pyridinyl groups.

- Palladium-catalyzed cross-coupling reactions are critical for introducing the pyridin-2-yl substituent, with ligand choice (e.g., XantPhos) significantly influencing yields and selectivity.

- Protection strategies such as BOC protection of amines are necessary to enable subsequent coupling reactions without side reactions or catalyst poisoning.

- Hydrogenation steps are effective in removing protecting groups and converting intermediates to the desired amine compounds.

- Alternative synthetic routes leverage classical condensation chemistry combined with modern catalysis to access diverse pyrazole derivatives with amine functionalities.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine, and how can reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via multi-step reactions involving pyrazole and pyridine derivatives. Key steps include:

- Condensation : Reacting pyridine-2-carbaldehyde with ethylamine derivatives under anhydrous conditions (e.g., THF, Na₂SO₄ as a desiccant) .

- Reduction : Use of NaBH₄ in methanol to reduce imine intermediates to amines .

- Purification : Column chromatography or recrystallization in ethanol for high purity (>95%) .

- Critical Variables :

| Variable | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Dry THF/MeOH | Prevents hydrolysis |

| Temperature | 0–25°C | Controls side reactions |

| Catalyst | NaBH₄ (stoichiometric) | Ensures complete reduction |

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- Key Techniques :

- ¹H NMR : Peaks for pyridyl protons (δ 8.5–8.7 ppm), pyrazole protons (δ 7.1–7.8 ppm), and methylene groups (δ 3.9–4.1 ppm) .

- ESI-MS : Molecular ion peak [M+H]⁺ at m/z 231.1 (calculated) and fragment ions at m/z 185 (loss of ethyl group) .

- Example Data :

| Proton Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyridyl H | 8.67 (d, J = 4.9 Hz) | Doublet |

| Pyrazole H | 7.73 (td, J = 7.7 Hz) | Triplet |

| CH₂-NH₂ | 3.98 (s) | Singlet |

Q. What safety protocols are essential for handling this compound in laboratory settings?

- PPE Requirements :

- Respiratory : OV/AG/P99 (US) or ABEK-P2 (EU) respirators for aerosolized particles .

- Skin Protection : Nitrile gloves and full-body chemical-resistant suits .

- Exposure Control :

- Avoid drainage contamination due to unknown ecotoxicity .

- Use fume hoods for reactions involving volatile intermediates .

Advanced Research Questions

Q. How can the stability of this compound be assessed under varying pH and temperature conditions?

- Methodology :

- Accelerated Degradation Studies : Incubate the compound at 40–60°C in buffers (pH 2–12) for 24–72 hours .

- Analytical Tools : HPLC with UV detection (λ = 254 nm) to quantify degradation products .

- Data Gap : No published data on decomposition pathways or reactive intermediates .

Q. What coordination chemistry properties make this compound suitable for metal complexation, and how can researchers design such complexes?

- Ligand Design :

- The pyridyl and amine groups act as chelating sites for transition metals (e.g., Cu²⁺, La³⁺) .

- Synthesis Example : React with La(NO₃)₃ in methanol under N₂ to form a 1:1 metal-ligand complex .

- Applications :

| Metal Ion | Application | Key Characterization Method |

|---|---|---|

| Cu²⁺ | Catalysis | ESR spectroscopy |

| La³⁺ | Luminescence | Fluorescence spectroscopy |

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in catalytic or biological systems?

- Approach :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to study frontier molecular orbitals (HOMO/LUMO) .

- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina .

- Key Parameters :

| Parameter | Value | Relevance |

|---|---|---|

| HOMO Energy | -5.2 eV | Electrophilicity |

| LogP | 1.8 | Membrane permeability |

Q. What strategies resolve contradictions in reported solubility or reactivity data for this compound?

- Case Study : Discrepancies in aqueous solubility (e.g., 2 mg/mL vs. 5 mg/mL):

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.